

# "Methyl 5-bromo-4H-triazole-3-carboxylate IUPAC name"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate

Cat. No.: B1365320

[Get Quote](#)

An In-depth Technical Guide to the IUPAC Nomenclature of Methyl 5-bromo-4H-triazole-3-carboxylate

## Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, valued for its broad spectrum of biological activities.<sup>[1]</sup> The precise naming of its derivatives according to the International Union of Pure and Applied Chemistry (IUPAC) is paramount for unambiguous scientific communication, regulatory submissions, and patent filings. This guide provides a comprehensive analysis of the IUPAC nomenclature for Methyl 5-bromo-4H-triazole-3-carboxylate, a representative substituted 1,2,4-triazole. We will deconstruct the name by systematically applying IUPAC rules for heterocyclic systems, including parent ring identification, numbering conventions, and functional group prioritization. Furthermore, this document presents a representative synthetic protocol for a core triazole structure, offering practical context for researchers in drug discovery and chemical development.

## Foundational Concepts: Triazole Isomerism and Heterocyclic Nomenclature

Triazoles are five-membered heterocyclic aromatic compounds containing three nitrogen atoms and two carbon atoms, with the molecular formula  $C_2H_3N_3$ .<sup>[1]</sup> They exist as two constitutional

isomers, differentiated by the relative positions of their nitrogen atoms: 1,2,3-triazoles and 1,2,4-triazoles.[1][2]

- 1,2,3-Triazole: Features three contiguous nitrogen atoms.
- 1,2,4-Triazole: Features nitrogen atoms at positions 1, 2, and 4.

The subject of this guide, Methyl 5-bromo-4H-triazole-3-carboxylate, is a derivative of the 1,2,4-triazole isomer. The naming of such substituted heterocycles follows a hierarchical set of IUPAC rules designed to produce a single, unambiguous name.[3]

## Systematic Derivation of the IUPAC Name

The process of naming a complex organic molecule is a logical sequence of steps. The name "Methyl 5-bromo-4H-triazole-3-carboxylate" can be systematically validated by dissecting its structure according to these principles.

### Step 1: Identification of the Parent Heterocycle

The core structure is a five-membered ring with three nitrogen atoms and two carbon atoms, identifying it as a triazole. The substituents are attached in a pattern consistent with the 1,2,4-triazole ring system.

### Step 2: Numbering the 1,2,4-Triazole Ring

Correct numbering is the most critical step. For heterocyclic systems, the numbering convention aims to assign the lowest possible locants (numbers) to the heteroatoms.

- Rule: Numbering begins at the heteroatom that is part of a N-N bond and proceeds towards the other nitrogen of that bond. In 1,2,4-triazole, this means starting at the nitrogen in the 1-position.
- Indicated Hydrogen (4H): The "4H" designation is crucial. It specifies that the nitrogen atom at position 4 is saturated, meaning it bears a hydrogen atom (or is the point of attachment for a substituent in other derivatives) and is not part of a double bond within the ring. This hydrogen is known as the 'indicated hydrogen'. [4]

## Step 3: Prioritization of Functional Groups

The molecule has two substituents attached to the triazole ring: a bromo group ( $-\text{Br}$ ) and a methyl carboxylate group ( $-\text{COOCH}_3$ ). IUPAC has established a clear order of precedence for functional groups to determine the suffix of the name.<sup>[3]</sup>

Priority	Functional Group Class	Suffix (if Principal Group)	Prefix (if Substituent)
1	Carboxylic acids	-oic acid	carboxy-
2	Esters	-oate / -carboxylate	alkoxycarbonyl-
3	Amides	-amide	carbamoyl-
4	Aldehydes	-al	formyl- / oxo-
5	Ketones	-one	oxo-
6	Alcohols	-ol	hydroxy-
7	Amines	-amine	amino-
...	...	...	...
Low	Halogens	(none)	bromo-, chloro-, etc.

Source: Adapted from IUPAC functional group priority rules.<sup>[5][6][7]</sup>

Based on this hierarchy, the ester group is the principal functional group, and it dictates the suffix of the name ("-carboxylate"). The bromo group is treated as a prefix ("bromo-").<sup>[7]</sup>

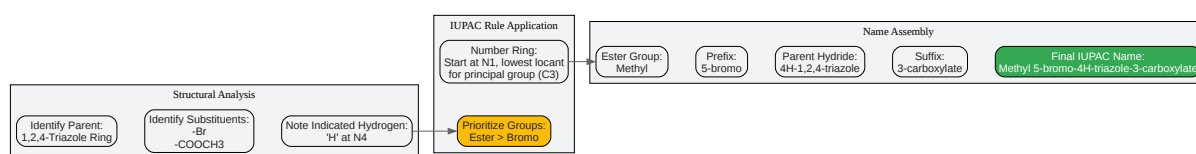
## Step 4: Assembling the Full IUPAC Name

With the parent ring, numbering, and priorities established, the name is assembled as follows:

- **Principal Group Suffix:** The principal group is an ester of a carboxylic acid attached to a ring. The suffix is "-carboxylate". Since it is a methyl ester, the name begins with "Methyl".
- **Parent Ring:** The parent ring is a 1,2,4-triazole with an indicated hydrogen at position 4, hence "4H-1,2,4-triazole".

- **Assigning Locants:** The principal functional group (the carboxylate) is given the lowest possible number, which is position 3. The bromo substituent is therefore at position 5.
- **Prefixes:** The bromo substituent is cited as a prefix with its locant: "5-bromo".
- **Final Assembly:** The components are combined in the order: (Ester alkyl group) (Prefixes with locants) (Parent hydride) (Locant of principal group)-(Suffix).

This logical process confirms the name: Methyl 5-bromo-4H-triazole-3-carboxylate.



[Click to download full resolution via product page](#)

Caption: Logical workflow for deriving the IUPAC name.

The chemical structure and its corresponding IUPAC numbering are visualized below.

Caption: Structure and IUPAC numbering of the molecule.

## Representative Synthetic Protocol: Synthesis of Methyl 1,2,4-triazole-3-carboxylate

To provide a practical context for professionals engaged in chemical synthesis, this section outlines a robust, multi-step procedure for creating the core Methyl 1,2,4-triazole-3-carboxylate

structure, which serves as a precursor for derivatives like the bromo-substituted target compound. This protocol is adapted from established methodologies.[\[8\]](#)[\[9\]](#)

## Objective:

To synthesize Methyl 1,2,4-triazole-3-carboxylate from readily available starting materials.

## Materials & Equipment:

- Thiosemicarbazide
- Oxalic acid
- Nitric acid (50%)
- Methanol
- Sulfuric acid (concentrated)
- Sodium hydroxide
- Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
- Beakers, graduated cylinders, filtration apparatus
- pH meter or pH paper

## Step-by-Step Procedure:

Step I: Synthesis of 5-mercapto-1,2,4-triazole-3-carboxylic acid (Intermediate 4)

- In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiosemicarbazide (0.1 mol) and oxalic acid (0.1 mol).
- Add 200 mL of deionized water to the flask.
- Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

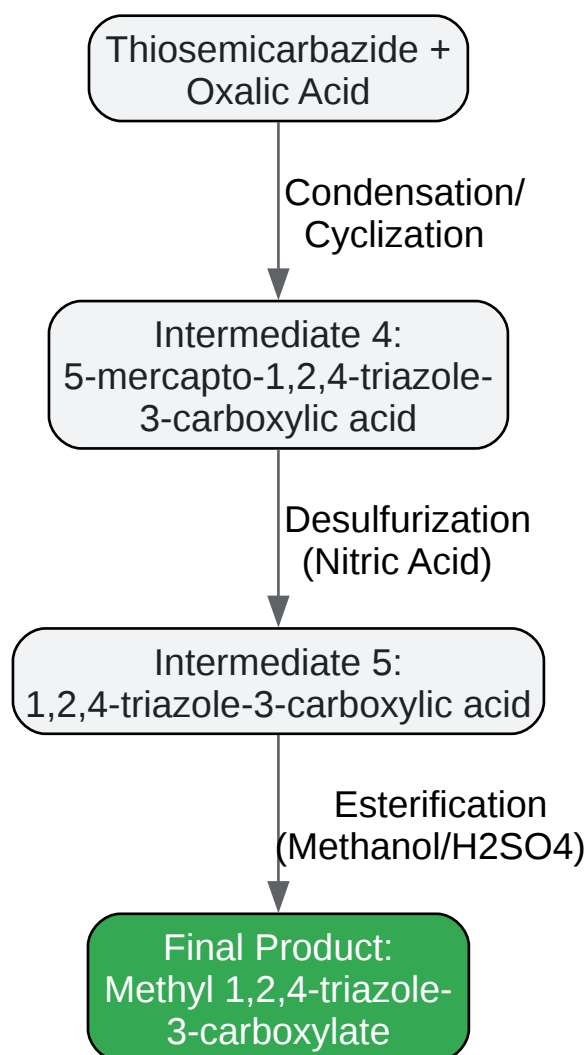
- After the reaction is complete, cool the mixture to room temperature. The intermediate is typically used directly in the next step without isolation.[9]

#### Step II: Desulfurization to form 1,2,4-triazole-3-carboxylic acid (Intermediate 5)

- To the reaction mixture from Step I, slowly add 50% nitric acid (approx. 0.3 mol) dropwise while stirring in an ice bath to control the exothermic reaction.
- Once the addition is complete, heat the mixture to 60°C and maintain for 6 hours.[9]
- Cool the reaction mixture in an ice bath. Adjust the pH to ~3-4 with a concentrated sodium hydroxide solution to precipitate the product.
- Filter the resulting solid, wash with cold water, and dry under vacuum to yield 1,2,4-triazole-3-carboxylic acid.

#### Step III: Esterification to Methyl 1,2,4-triazole-3-carboxylate (Final Product)

- In a 250 mL round-bottom flask, suspend the dried 1,2,4-triazole-3-carboxylic acid (0.05 mol) in 150 mL of methanol.
- Carefully add concentrated sulfuric acid (2 mL) as a catalyst.
- Heat the mixture to reflux and maintain for 8-12 hours until the reaction is complete (monitored by TLC).
- Cool the solution and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Reduce the volume of methanol under reduced pressure. The resulting precipitate is the target product.
- Filter the solid, wash with a small amount of cold water, and recrystallize from methanol to obtain pure Methyl 1,2,4-triazole-3-carboxylate.[8]



[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis protocol.

## Conclusion

The IUPAC name Methyl 5-bromo-4H-triazole-3-carboxylate is a precise descriptor of the molecule's chemical architecture, derived from a systematic application of established nomenclature rules. A clear understanding of parent heterocycle identification, ring numbering conventions, and functional group prioritization is essential for any scientist working with complex organic molecules. This guide has provided a logical deconstruction of the naming process and a relevant synthetic protocol, offering both theoretical clarity and practical insight for researchers in the chemical and pharmaceutical sciences.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Triazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 9. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["Methyl 5-bromo-4H-triazole-3-carboxylate IUPAC name"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365320#methyl-5-bromo-4h-triazole-3-carboxylate-iupac-name]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]



**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)